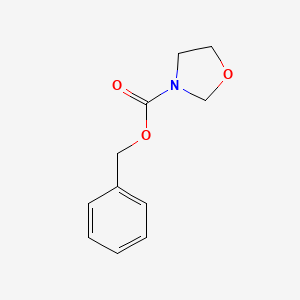
Benzyl oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. This compound is used in various fields, including pharmaceuticals, industrial applications, and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. Another method includes the use of amino alcohols and carboxylic acids as starting materials, which undergo cyclization to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-yielding and scalable processes. For example, the reaction of benzylamine with glyoxylic acid can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .
Aplicaciones Científicas De Investigación
Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Benzyl oxazolidine-3-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and biological activities.
Oxazolines: Similar in structure but with different chemical properties and applications.
Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and have distinct biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties that make it suitable for various applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
benzyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
HPMJIQUVFVIADF-UHFFFAOYSA-N |
SMILES canónico |
C1COCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


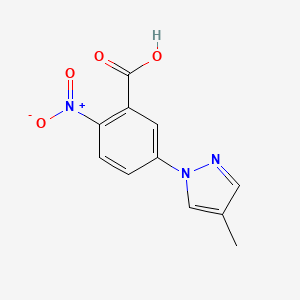
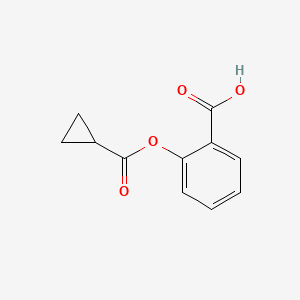
![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
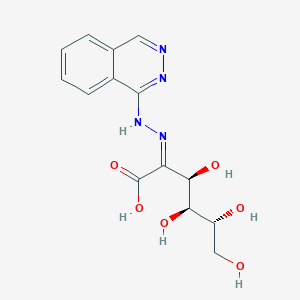
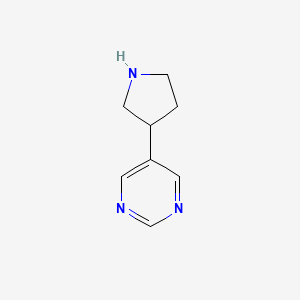

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)


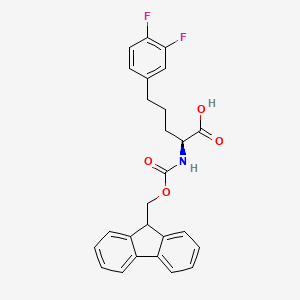
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
